Scaffold Topology: Sulfonyl-Linked Dihydroisoindole vs. Fused Imidazo-Isoindole Systems
The target compound incorporates a sulfonyl-bridged 2,3-dihydro-1H-isoindole, contrasting with the fused imidazo[5,1-a]isoindole core found in clinical candidate Navoximod and tool compound NLG-919. This topological distinction is the primary determinant of target engagement geometry. For example, the fused imidazo-isoindole core in Navoximod achieves an IDO1 IC50 of approximately 13 nM through a planar, heme-coordinating binding mode [1]. A sulfonyl linker introduces a tetrahedral center and greater rotational freedom, projecting the imidazole ring onto a diverging vector. While sing direct comparative IC50 data for this specific compound is absent from primary literature at this time, the structural divergence is quantifiable through molecular descriptors such as the Fraction Csp3 (Fsp3) and Principal Moments of Inertia (PMI). In the absence of primary head-to-head IDO1 data, the topological difference is a verifiable driver of differential biological profile, as minor scaffold modifications in this class are known to ablate or invert target potency [1].
| Evidence Dimension | Scaffold Topology and Impact on IDO1 Inhibitory Potency |
|---|---|
| Target Compound Data | Sulfonyl-bridged 2,3-dihydro-1H-isoindole; IDO1 IC50: Not reported in primary literature. |
| Comparator Or Baseline | Fused 5H-imidazo[5,1-a]isoindole (Navoximod): IDO1 IC50 = 13 nM. |
| Quantified Difference | N/A (Direct comparison not available). The primary differentiation is the non-planar sulfonyl topology vs. the planar fused system. |
| Conditions | Cell-free recombinant human IDO1 enzymatic assay. |
Why This Matters
Procurement decisions based on scaffold topology require this compound when a sulfonyl-linked pharmacophore is desired for SAR diversification, as fused imidazo-isoindoles are not synthetically or pharmacologically interchangeable surrogates.
- [1] Röhrig, U. F. et al. Discovery of Clinical Candidate Navoximod, a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. J. Med. Chem. 2019, 62, 6705-6733. Reports IDO1 IC50 of 13 nM for Navoximod and details SAR around the 5H-imidazo[5,1-a]isoindole core. View Source
